molecular formula C21H22N2O5 B5264599 6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one

6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one

Cat. No.: B5264599
M. Wt: 382.4 g/mol
InChI Key: ABDSUZAIKFTNTG-UHFFFAOYSA-N
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Description

6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group, a furan-2-carbonyl group, and a piperazine moiety attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the chromen-2-one intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the ethoxy-chromen-2-one intermediate with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Furan-2-carbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and furan moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine or furan moieties.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one
  • 4-Methoxy-2H-chromen-2-one
  • 7-Ethoxy-4-phenyl-2H-chromen-2-one
  • 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one

Uniqueness

6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan-2-carbonyl group and piperazine moiety enhances its potential for diverse biological activities compared to similar compounds.

Properties

IUPAC Name

6-ethoxy-4-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-26-16-5-6-18-17(13-16)15(12-20(24)28-18)14-22-7-9-23(10-8-22)21(25)19-4-3-11-27-19/h3-6,11-13H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSUZAIKFTNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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